molecular formula C19H17NO3S B15154567 10-(3-methylthiophen-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(3-methylthiophen-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B15154567
M. Wt: 339.4 g/mol
InChI Key: RHDJLELLUWWBKB-UHFFFAOYSA-N
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Description

10-(3-methylthiophen-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that features a unique structure combining a thiophene ring with a dioxolo-acridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-methylthiophen-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves a multi-step process. One common method is the Knoevenagel reaction, where 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base such as piperidine in ethanol . The reaction mixture is stirred for 1-2 hours and then cooled to room temperature to precipitate the product, which is then filtered, washed with ethanol, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

10-(3-methylthiophen-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acridinone core.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acridinone core can produce various reduced derivatives.

Scientific Research Applications

10-(3-methylthiophen-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-methylthiophen-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with ion channels or receptors involved in pain signaling pathways, thereby exerting its antinociceptive and antiallodynic effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-methylthiophen-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its dioxolo-acridinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

10-(3-methylthiophen-2-yl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C19H17NO3S/c1-10-5-6-24-19(10)17-11-7-15-16(23-9-22-15)8-13(11)20-12-3-2-4-14(21)18(12)17/h5-8,17,20H,2-4,9H2,1H3

InChI Key

RHDJLELLUWWBKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CCC5)OCO4

Origin of Product

United States

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